Cas no 2171898-90-9 (3-(3-aminooxetan-3-yl)propanal)

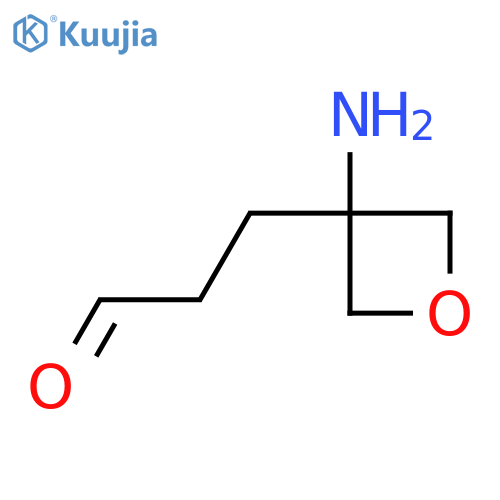

2171898-90-9 structure

商品名:3-(3-aminooxetan-3-yl)propanal

3-(3-aminooxetan-3-yl)propanal 化学的及び物理的性質

名前と識別子

-

- 3-(3-aminooxetan-3-yl)propanal

- 2171898-90-9

- SCHEMBL19604872

- EN300-1296984

-

- インチ: 1S/C6H11NO2/c7-6(2-1-3-8)4-9-5-6/h3H,1-2,4-5,7H2

- InChIKey: QNLBZZRJHSAUDO-UHFFFAOYSA-N

- ほほえんだ: O1CC(CCC=O)(C1)N

計算された属性

- せいみつぶんしりょう: 129.078978594g/mol

- どういたいしつりょう: 129.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 3

- 複雑さ: 110

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.4

- トポロジー分子極性表面積: 52.3Ų

3-(3-aminooxetan-3-yl)propanal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1296984-1.0g |

3-(3-aminooxetan-3-yl)propanal |

2171898-90-9 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1296984-50mg |

3-(3-aminooxetan-3-yl)propanal |

2171898-90-9 | 50mg |

$1428.0 | 2023-09-30 | ||

| Enamine | EN300-1296984-250mg |

3-(3-aminooxetan-3-yl)propanal |

2171898-90-9 | 250mg |

$1564.0 | 2023-09-30 | ||

| Enamine | EN300-1296984-2500mg |

3-(3-aminooxetan-3-yl)propanal |

2171898-90-9 | 2500mg |

$3332.0 | 2023-09-30 | ||

| Enamine | EN300-1296984-500mg |

3-(3-aminooxetan-3-yl)propanal |

2171898-90-9 | 500mg |

$1632.0 | 2023-09-30 | ||

| Enamine | EN300-1296984-5000mg |

3-(3-aminooxetan-3-yl)propanal |

2171898-90-9 | 5000mg |

$4930.0 | 2023-09-30 | ||

| Enamine | EN300-1296984-100mg |

3-(3-aminooxetan-3-yl)propanal |

2171898-90-9 | 100mg |

$1496.0 | 2023-09-30 | ||

| Enamine | EN300-1296984-10000mg |

3-(3-aminooxetan-3-yl)propanal |

2171898-90-9 | 10000mg |

$7312.0 | 2023-09-30 | ||

| Enamine | EN300-1296984-1000mg |

3-(3-aminooxetan-3-yl)propanal |

2171898-90-9 | 1000mg |

$1701.0 | 2023-09-30 |

3-(3-aminooxetan-3-yl)propanal 関連文献

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

2171898-90-9 (3-(3-aminooxetan-3-yl)propanal) 関連製品

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量